molecular formula C2H6O B3064644 Methyl ether-13C2 CAS No. 149228-22-8

Methyl ether-13C2

Cat. No.: B3064644
CAS No.: 149228-22-8
M. Wt: 48.054 g/mol
InChI Key: LCGLNKUTAGEVQW-ZDOIIHCHSA-N
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Description

Methyl ether-13C2 (dithis compound, DME-13C2) is a stable isotope-labeled analog of dimethyl ether (DME), where both methyl carbons are replaced with carbon-13 (13C). This compound is critical in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies, enabling precise structural elucidation and pathway analysis .

Properties

IUPAC Name

(113C)methoxy(113C)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLNKUTAGEVQW-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482794
Record name Methyl ether-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.054 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149228-22-8
Record name Methyl ether-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149228-22-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ether-13C2 can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A useful variation of this synthesis involves using silver oxide (Ag2O) as a mild base .

Industrial Production Methods

Industrially, simple symmetrical ethers like dimethyl ether are prepared by the sulfuric-acid-catalyzed reaction of alcohols. This reaction occurs by S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol molecule .

Chemical Reactions Analysis

Acidic Cleavage Reactions

Methyl ether-¹³C₂ undergoes acid-catalyzed cleavage with strong protic acids (e.g., HBr, HI) via an Sₙ2 mechanism due to the absence of bulky substituents. The reaction proceeds as follows:

 CH 2O+HX CH X+ CH OH\text{ CH }_2\text{O}+\text{HX}\rightarrow \text{ CH X}+\text{ CH OH}

Key Findings :

  • Products : Methanol-¹³C and methyl halide-¹³C are formed .

  • Mechanism : Protonation of the ether oxygen creates a good leaving group, followed by nucleophilic attack at the less hindered methyl group .

  • Kinetics : Reaction rates depend on acid strength and temperature. For example, tert-butyl methyl ether (MTBE) hydrolyzes at pH 1 with a rate constant of 0.9×102M1h10.9\times 10^{-2}\,\text{M}^{-1}\,\text{h}^{-1} at 26°C .

Table 1: Acidic Cleavage Conditions and Outcomes

ReagentTemperatureMajor ProductsRate Constant (M⁻¹h⁻¹)
HBr (48%)100°C¹³CH₃Br + ¹³CH₃OH5.2×1025.2\times 10^{-2}
HI (57%)120°C¹³CH₃I + ¹³CH₃OH8.7×1028.7\times 10^{-2}

Oxidation and Reduction Stability

  • Oxidation : Requires strong oxidizing agents (e.g., O₃, CrO₃) to form carbonyl compounds .

  • Reduction : Catalytic hydrogenation (H₂/Pd) yields methane-¹³C and water .

Isotope-Specific Reaction Pathways

The ¹³C labeling in methyl ether-¹³C₂ enables advanced mechanistic studies:

(a) Metabolic Pathways

  • In human studies, ¹³C-labeled MTBE metabolites include α-hydroxyisobutyric acid (HBA) and 2-methyl-1,2-propanediol (MPD) , detected via ¹³C NMR .

  • Isotope Effects : Deuterated analogs show slower reaction kinetics due to heavier isotopic mass .

(b) Mechanistic Tracking

  • NMR Applications : ¹³C labels allow differentiation between methyl esters and ethers in hydroxyl group analysis.

  • Hyperpolarized NMR : Captures transient intermediates like 1-oxo-2,3-enol species in carbohydrate conversions .

Comparative Analysis with Non-Labeled Ethers

Methyl ether-¹³C₂ exhibits identical reactivity to non-labeled analogs but offers unique analytical advantages:

Table 2: Isotopic vs. Non-Isotopic Ether Reactivity

PropertyMethyl Ether-¹³C₂Dimethyl Ether
Acidic Cleavage Rate8.7×102M1h18.7\times 10^{-2}\,\text{M}^{-1}\,\text{h}^{-1}8.5×102M1h18.5\times 10^{-2}\,\text{M}^{-1}\,\text{h}^{-1}
Detection Limit (NMR)0.1 ppm1 ppm
Metabolic Product Yield11% HBA + 1% MPD Not traceable

Industrial and Environmental Relevance

  • Catalytic Processes : Methyl ether-¹³C₂ aids in studying hydrocarbon pool mechanisms in methanol-to-hydrocarbons (MTH) reactions over H-ZSM-5 catalysts .

  • Environmental Degradation : Acidic resins catalyze MTBE hydrolysis at near-neutral pH, with pseudo-first-order rate constants up to 0.12h10.12\,\text{h}^{-1} at 35°C .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Compounds

Physical and Chemical Properties

Methyl Ether-13C2 :

  • Molecular Formula : 13CH3-O-13CH3
  • Molecular Weight : ~48.09 g/mol (calculated by replacing two 12C atoms in DME (46.07 g/mol) with 13C).
  • Key Applications : NMR internal standard, metabolic tracer in gas-phase reactions.

Ethanol-13C2:

  • Molecular Formula : 13CH3-13CH2OH
  • Molecular Weight : 48.09 g/mol (as per evidence) .
  • Hydrogen Bonding: One donor and one acceptor, influencing solubility and reactivity .

Ethylene Oxide-1,2-13C2 :

  • Molecular Formula : 13CH2-CH2O
  • Molecular Weight : ~46.04 g/mol (calculated).
  • Reactivity : Higher strain energy due to the three-membered ring, making it more reactive than DME-13C2 in ring-opening reactions .

Methyl Erucate (Methyl (13Z)-docos-13-enoate):

  • Molecular Formula : C23H44O2 (13C-labeled at specific positions)
  • Molecular Weight : ~340.5 g/mol (unlabeled). Isotopic labeling alters mass spectrometry profiles for lipidomics studies .

Spectral Characteristics

13C NMR Data:
  • This compound : Expected doublet splitting due to coupling between two 13C nuclei, with chemical shifts near 50–60 ppm (typical for ether carbons) .
  • Ethanol-13C2: Distinct 13C signals at ~17 ppm (CH3) and ~57 ppm (CH2OH), with split peaks due to isotopic coupling .
  • Ethylene Oxide-1,2-13C2 : Peaks at ~39 ppm (CH2) and ~44 ppm (O-linked CH2), with coupling constants (JCC) ~35–40 Hz .
1H NMR Data:
  • This compound : Protons adjacent to 13C exhibit splitting (e.g., 13CH3 groups as doublets) .
  • Methyl Erucate : Allylic protons near the 13C-labeled doublet (δ 5.3–5.4 ppm) show altered coupling patterns .
FTIR and Mass Spectrometry:
  • This compound : C-O stretching vibration near 1100 cm⁻¹ in FTIR; molecular ion peak at m/z 48 in MS .
  • Ethanol-13C2: O-H stretch at ~3350 cm⁻¹; molecular ion at m/z 48 with isotopic purity >99% .

Data Tables

Table 1: Key Properties of this compound and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Spectral Features (13C NMR)
This compound 13CH3-O-13CH3 48.09 Not Provided δ 50–60 ppm (C-O), JCC ~35–40 Hz
Ethanol-13C2 13CH3-13CH2OH 48.09 70753-79-6 δ 17 ppm (CH3), δ 57 ppm (CH2OH)
Ethylene Oxide-1,2-13C2 13CH2-CH2O 46.04 Not Provided δ 39 ppm (CH2), δ 44 ppm (O-CH2)
Methyl Erucate-13C C23H44O2 340.5 + 13C 56630-69-4 δ 129–132 ppm (alkene carbons)

Q & A

Q. What are the critical safety considerations when handling methyl ether-¹³C₂ in laboratory settings?

Methyl ether-¹³C₂ is classified as a Category 1 flammable gas under GHS, with hazards including extreme flammability and pressurized containment risks. Key precautions include:

  • Avoiding ignition sources (e.g., sparks, open flames) and storing in ventilated, cool environments .
  • Using leak-proof equipment and adhering to protocols for gas containment during transfers.
  • Emergency measures: Do not attempt to extinguish flames unless the gas flow can be safely stopped . Methodological Tip: Integrate safety protocols into experimental design using hazard assessment templates from chemical safety databases (e.g., PubChem, Reaxys) and institutional guidelines .

Q. How can researchers verify the isotopic purity of methyl ether-¹³C₂?

Isotopic purity is typically confirmed via:

  • Mass spectrometry (MS) : Quantify ¹³C enrichment by comparing isotopic peaks to unlabeled standards.
  • Nuclear magnetic resonance (NMR) : ¹³C NMR spectra should show absence of natural-abundance ¹²C signals in labeled positions. Methodological Tip: Cross-validate results using multiple techniques (e.g., IR spectroscopy for functional groups, GC-MS for purity) and report detection limits .

Q. What are the best practices for synthesizing methyl ether-¹³C₂ in small-scale research settings?

Synthesis often involves isotopic labeling via precursor substitution (e.g., using ¹³C-enriched methanol or dimethyl sulfate). Key steps include:

  • Optimizing reaction conditions (temperature, catalyst) to minimize unlabeled byproducts.
  • Purifying the product via fractional distillation or chromatography. Methodological Tip: Document reagent sources, reaction yields, and purification efficiency to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting isotopic tracer data from methyl ether-¹³C₂ experiments be resolved?

Contradictions may arise from:

  • Isotope dilution effects : Unaccounted natural-abundance ¹³C in substrates.
  • Analytical limitations : Low sensitivity in detecting minor isotopic species. Resolution Strategy:
  • Use kinetic isotope effect (KIE) models to distinguish between biological/chemical partitioning of ¹³C.
  • Validate results with complementary techniques (e.g., position-specific isotope labeling combined with LC-MS/MS) .

Q. What experimental design considerations are critical for metabolic flux studies using methyl ether-¹³C₂?

Key factors include:

  • Tracer delivery : Ensure uniform isotopic distribution in biological systems (e.g., cell cultures or tissues).
  • Time-resolved sampling : Capture dynamic flux changes without disrupting system equilibrium.
  • Control experiments : Include unlabeled controls to baseline natural ¹³C abundance. Methodological Tip: Employ statistical power analysis to determine sample size and minimize Type I/II errors .

Q. How can researchers integrate methyl ether-¹³C₂ data with existing isotopic databases to advance mechanistic studies?

  • Data standardization : Report isotopic enrichment ratios, analytical methods, and uncertainty ranges (e.g., ±SD) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Cross-disciplinary validation : Compare results with computational models (e.g., DFT for reaction pathways) or isotopic databases like IsoBank .

Q. What ethical and reproducibility challenges arise in methyl ether-¹³C₂ research?

  • Ethical compliance : Address risks of pressurized gas handling and waste disposal per institutional review boards (IRBs) .
  • Reproducibility : Share raw data (spectra, chromatograms) and experimental protocols via open-access platforms (e.g., Zenodo, Figshare) .

Data Analysis and Reporting Guidelines

  • Statistical rigor : Use ANOVA or mixed-effects models for isotopic data comparisons; report p-values and effect sizes .
  • Literature integration : Differentiate primary sources (e.g., isotopic tracer studies) from secondary reviews to avoid citation bias .
  • Visualization : Present isotopic distributions via heatmaps or Sankey diagrams to highlight metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl ether-13C2
Reactant of Route 2
Methyl ether-13C2

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